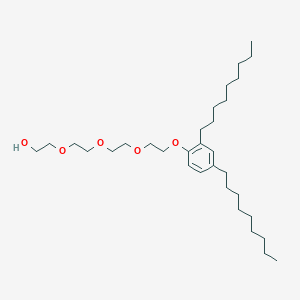
2-(2-(2-(2-(2,4-Dinonylphenoxy)ethoxy)ethoxy)ethoxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(2-(2-(2,4-Dinonylphenoxy)ethoxy)ethoxy)ethoxy)ethanol is a complex organic compound characterized by its multiple ethoxy groups and a dinonylphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(2-(2,4-Dinonylphenoxy)ethoxy)ethoxy)ethoxy)ethanol typically involves the stepwise addition of ethoxy groups to a dinonylphenoxy precursor. The process begins with the preparation of 2,4-dinonylphenol, which is then reacted with ethylene oxide under controlled conditions to form the desired compound. The reaction conditions often include the use of a base catalyst, such as potassium hydroxide, and temperatures ranging from 50°C to 100°C to facilitate the ethoxylation process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and yield. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-(2-(2,4-Dinonylphenoxy)ethoxy)ethoxy)ethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce primary alcohols .
Scientific Research Applications
2-(2-(2-(2-(2,4-Dinonylphenoxy)ethoxy)ethoxy)ethoxy)ethanol has several scientific research applications:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: The compound is employed in the study of membrane dynamics and protein-lipid interactions due to its amphiphilic nature.
Medicine: Research explores its potential as a drug delivery agent, leveraging its ability to solubilize hydrophobic drugs.
Industry: It finds applications in the production of detergents, lubricants, and coatings.
Mechanism of Action
The mechanism of action of 2-(2-(2-(2-(2,4-Dinonylphenoxy)ethoxy)ethoxy)ethoxy)ethanol involves its interaction with lipid membranes and proteins. The compound’s amphiphilic structure allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is exploited in drug delivery systems to enhance the bioavailability of hydrophobic drugs. Additionally, the compound can interact with specific protein targets, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol
- 2-(2-(2-Methoxyethoxy)ethoxy)ethanol
- 2-(2-(2-Propenyloxy)ethoxy)ethanol
Uniqueness
Compared to similar compounds, 2-(2-(2-(2-(2,4-Dinonylphenoxy)ethoxy)ethoxy)ethoxy)ethanol stands out due to its dinonylphenoxy group, which imparts unique hydrophobic characteristics. This feature enhances its ability to interact with lipid membranes and hydrophobic molecules, making it particularly useful in applications requiring amphiphilic properties .
Properties
CAS No. |
142902-61-2 |
|---|---|
Molecular Formula |
C32H58O5 |
Molecular Weight |
522.8 g/mol |
IUPAC Name |
2-[2-[2-[2-[2,4-di(nonyl)phenoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C32H58O5/c1-3-5-7-9-11-13-15-17-30-19-20-32(31(29-30)18-16-14-12-10-8-6-4-2)37-28-27-36-26-25-35-24-23-34-22-21-33/h19-20,29,33H,3-18,21-28H2,1-2H3 |
InChI Key |
UVOLLACCQYFXTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC(=C(C=C1)OCCOCCOCCOCCO)CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


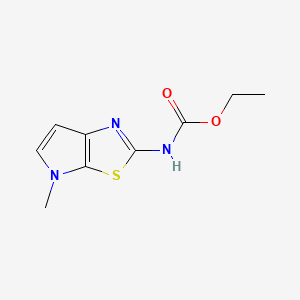

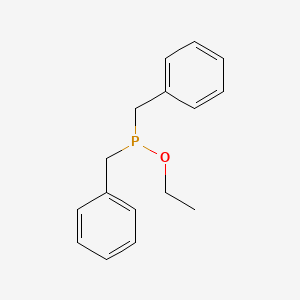
![2-Bromo-1-[2-(pyrrolidin-1-yl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12899664.png)
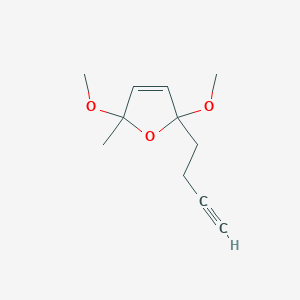
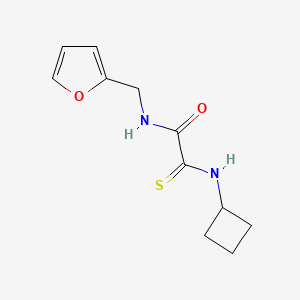
![4-Chloro-2,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B12899687.png)
![2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B12899694.png)
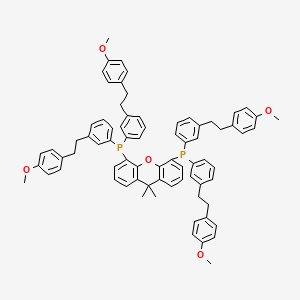

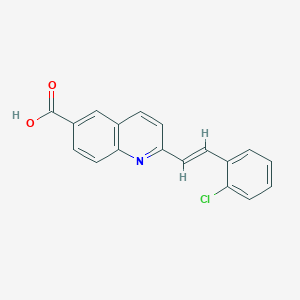
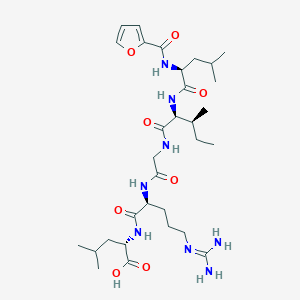
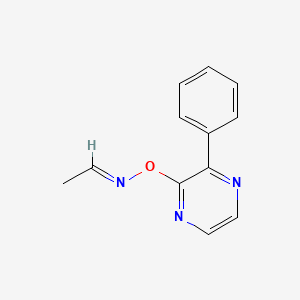
![5-Benzyl-2-methyldihydro-1H-pyrrolo[3,4-c]pyridine-1,3,4,6(2H,3aH,5H)-tetrone](/img/structure/B12899732.png)
